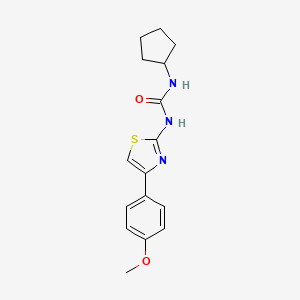
1-环戊基-3-(4-(4-甲氧基苯基)噻唑-2-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound contains a thiazole ring, which is known for its aromatic properties and reactivity, making it a valuable component in various fields such as drug discovery, material synthesis, and biological studies.
科学研究应用
1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different physiological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives, such as their solubility and aromaticity, may be influenced by environmental conditions .
生化分析
Biochemical Properties
. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Molecular Mechanism
. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression need to be investigated further.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea typically involves the reaction of cyclopentyl isocyanate with 4-(4-methoxyphenyl)thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
化学反应分析
Types of Reactions
1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
Niridazole: Used as a schistosomicide and for treating periodontitis.
4-Phenylthiazolyl-1,3,5-triazine derivatives: Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria
Uniqueness
1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea stands out due to its unique combination of a cyclopentyl group and a methoxyphenyl-thiazole moiety. This structure provides distinct reactivity and binding properties, making it a valuable compound for various scientific applications .
属性
IUPAC Name |
1-cyclopentyl-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-13-8-6-11(7-9-13)14-10-22-16(18-14)19-15(20)17-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYGEJTWPLESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
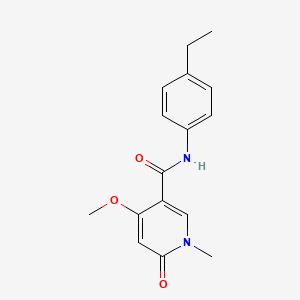
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2420521.png)
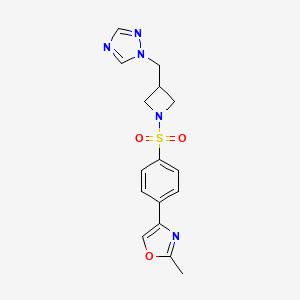
![Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride](/img/structure/B2420524.png)
![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)
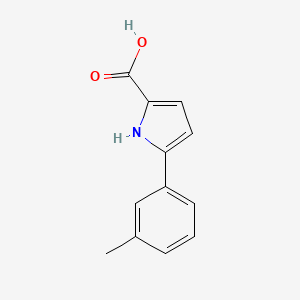
![Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate](/img/structure/B2420533.png)
![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)
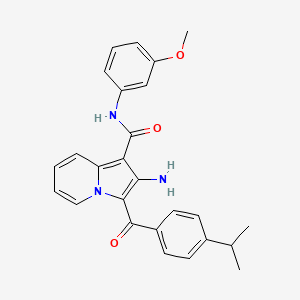
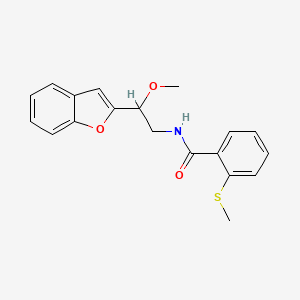
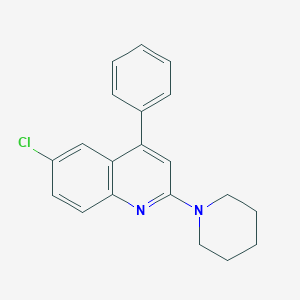
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2420539.png)
![N-(2-chloro-6-methylphenyl)-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2420541.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2420542.png)
